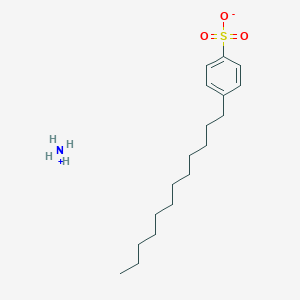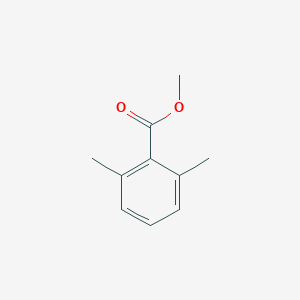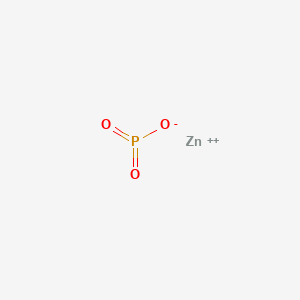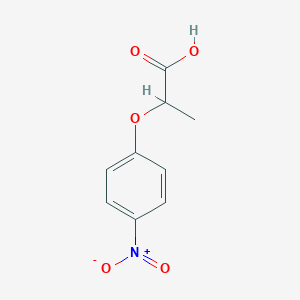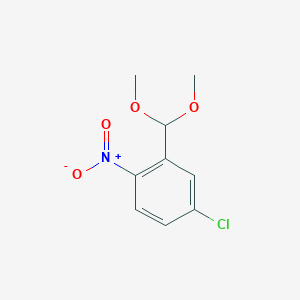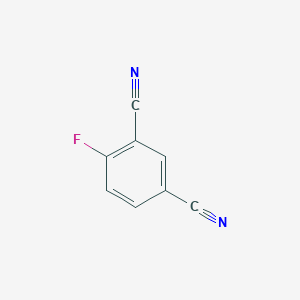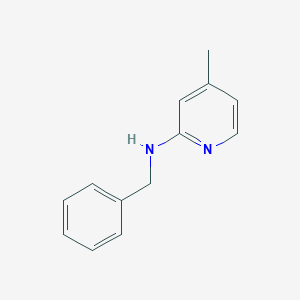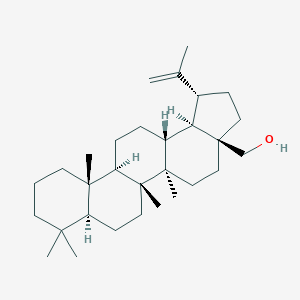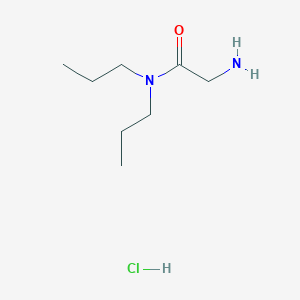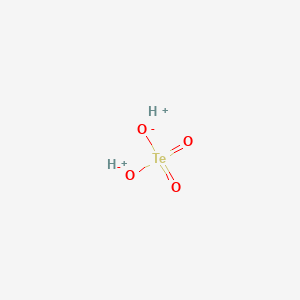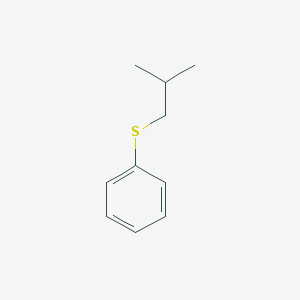
1-(Trimethylsilyl)ethanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(Trimethylsilyl)ethanol, also known as TMS-ethanol, is a chemical compound that has gained significant attention in the scientific research community due to its unique properties. TMS-ethanol is a clear, colorless liquid that is soluble in water and organic solvents. It is commonly used as a protecting group in organic synthesis reactions and as a reagent in biochemical research.
Wirkmechanismus
The mechanism of action of 1-(Trimethylsilyl)ethanol involves the reaction of the trimethylsilyl group with the hydroxyl group of the alcohol. This reaction forms a stable silyl ether, which protects the hydroxyl group from further reactions. The protecting group can be removed by treatment with an acid, such as hydrochloric acid, which cleaves the silyl ether bond.
Biochemische Und Physiologische Effekte
1-(Trimethylsilyl)ethanol has been shown to have low toxicity and is generally considered safe for use in biochemical and physiological research. It has been used to modify and study the properties of proteins and nucleic acids, including DNA and RNA. 1-(Trimethylsilyl)ethanol has also been used as a reagent in the synthesis of bioactive compounds, such as anti-cancer agents and antibiotics.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of 1-(Trimethylsilyl)ethanol is its ability to protect functional groups in organic synthesis reactions. It is also a useful reagent in biochemical research, where it can modify and study the properties of proteins and nucleic acids. However, 1-(Trimethylsilyl)ethanol has some limitations in lab experiments. It can be difficult to remove the protecting group, and the reaction conditions must be carefully controlled to avoid unwanted side reactions.
Zukünftige Richtungen
There are several future directions for 1-(Trimethylsilyl)ethanol research. One area of interest is the development of new protecting groups that are more stable and easier to remove. Another area of interest is the use of 1-(Trimethylsilyl)ethanol in the synthesis of new bioactive compounds, particularly anti-cancer agents and antibiotics. 1-(Trimethylsilyl)ethanol may also have potential applications in the field of nanotechnology, where it can be used to modify the properties of nanoparticles and other materials.
Conclusion
In conclusion, 1-(Trimethylsilyl)ethanol is a chemical compound that has many applications in scientific research. Its unique properties make it a valuable reagent in organic synthesis reactions and biochemical research. 1-(Trimethylsilyl)ethanol has low toxicity and is generally considered safe for use in lab experiments. There are many future directions for 1-(Trimethylsilyl)ethanol research, including the development of new protecting groups and the synthesis of new bioactive compounds.
Synthesemethoden
The synthesis of 1-(Trimethylsilyl)ethanol involves the reaction of trimethylsilyl chloride with ethanol in the presence of a base such as sodium hydroxide. The reaction results in the formation of 1-(Trimethylsilyl)ethanol and sodium chloride as a byproduct. The yield of 1-(Trimethylsilyl)ethanol can be improved by using a more concentrated solution of ethanol and a higher reaction temperature.
Wissenschaftliche Forschungsanwendungen
1-(Trimethylsilyl)ethanol is widely used in scientific research as a protecting group for alcohols in organic synthesis reactions. It is also used as a reagent in biochemical research to modify and study the properties of proteins and nucleic acids. 1-(Trimethylsilyl)ethanol is particularly useful in the synthesis of peptides and oligonucleotides, where it can protect functional groups from unwanted reactions.
Eigenschaften
CAS-Nummer |
13246-39-4 |
|---|---|
Produktname |
1-(Trimethylsilyl)ethanol |
Molekularformel |
C5H14OSi |
Molekulargewicht |
118.25 g/mol |
IUPAC-Name |
1-trimethylsilylethanol |
InChI |
InChI=1S/C5H14OSi/c1-5(6)7(2,3)4/h5-6H,1-4H3 |
InChI-Schlüssel |
ZLTWIJREHQCJJL-UHFFFAOYSA-N |
SMILES |
CC(O)[Si](C)(C)C |
Kanonische SMILES |
CC(O)[Si](C)(C)C |
Piktogramme |
Flammable; Irritant |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



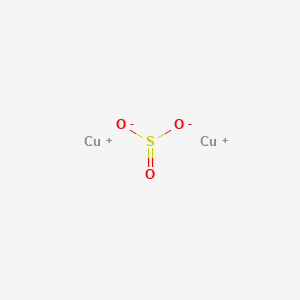
![5-([2-[(5-Mercapto-1,3,4-thiadiazol-2-YL)thio]ethyl]thio)-1,3,4-thiadiazole-2-thiol](/img/structure/B77070.png)
